Home > Products > Screening Compounds P6629 > 6,7-Dimethoxycinnolin-4-ol
6,7-Dimethoxycinnolin-4-ol - 99072-22-7

6,7-Dimethoxycinnolin-4-ol

Catalog Number: EVT-3498734
CAS Number: 99072-22-7
Molecular Formula: C10H10N2O3
Molecular Weight: 206.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound can be synthesized through various chemical methods, often involving the modification of existing cinnoline derivatives. It is classified under heterocyclic compounds, specifically as a substituted cinnoline. Its molecular formula is C10H10N2O2C_{10}H_{10}N_2O_2, and it has a molecular weight of approximately 194.20 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6,7-Dimethoxycinnolin-4-ol typically involves multi-step reactions that can include cyclization processes and functional group modifications. One common method for synthesizing this compound is through the reaction of appropriate aniline derivatives with α,β-unsaturated carbonyl compounds, followed by demethylation or methylation steps to introduce the methoxy groups at the desired positions.

For instance, a synthetic route may include:

  1. Formation of Cinnoline Skeleton: Starting from an appropriate hydrazine derivative and an aldehyde or ketone.
  2. Methoxylation: Using methanol in the presence of a catalyst to introduce methoxy groups at the 6 and 7 positions.
  3. Hydroxylation: Converting a suitable precursor into 6,7-Dimethoxycinnolin-4-ol through hydroxylation reactions.

These methods are often optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC) for analysis.

Molecular Structure Analysis

Structure and Data

The molecular structure of 6,7-Dimethoxycinnolin-4-ol features a bicyclic system with a hydroxyl group at the 4-position. The methoxy substituents at the 6 and 7 positions contribute to its stability and reactivity. The structural formula can be represented as follows:

Molecular Formula C10H10N2O2\text{Molecular Formula }C_{10}H_{10}N_2O_2
Molecular Weight 194.20 g mol\text{Molecular Weight }194.20\text{ g mol}

The compound's structure can be visualized using computational chemistry software to analyze bond lengths, angles, and electronic properties.

Chemical Reactions Analysis

Reactions and Technical Details

6,7-Dimethoxycinnolin-4-ol can undergo various chemical reactions typical for heterocyclic compounds. These include:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
  • Oxidation: The compound may be oxidized to form corresponding quinones or other derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.

Such reactions are crucial for developing derivatives with enhanced biological activity.

Mechanism of Action

Process and Data

The mechanism of action for 6,7-Dimethoxycinnolin-4-ol primarily involves its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain kinases involved in signaling pathways related to cell proliferation and angiogenesis.

In particular, studies have shown that derivatives of this compound exhibit inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. The binding affinity and selectivity towards this receptor can be quantified using assays such as enzyme-linked immunosorbent assays (ELISA) or radiolabeled binding studies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

6,7-Dimethoxycinnolin-4-ol exhibits several notable physical properties:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; susceptible to oxidation under certain conditions.

Data on melting point, boiling point, and spectral characteristics (NMR, IR) can provide additional insights into its properties.

Applications

Scientific Uses

6,7-Dimethoxycinnolin-4-ol has potential applications in various fields:

  1. Pharmaceutical Research: As a lead compound for developing new anti-cancer agents targeting angiogenesis.
  2. Biochemical Studies: Used in studies investigating kinase inhibition mechanisms.
  3. Material Science: Potential use in developing novel materials due to its unique structural properties.

Research continues to explore its full therapeutic potential and mechanisms, making it an interesting subject for further investigation in medicinal chemistry.

Introduction to 6,7-Dimethoxycinnolin-4-ol in Contemporary Medicinal Chemistry

Historical Context of Cinnolinone Derivatives in Drug Discovery

Cinnolinone derivatives represent a historically significant class of nitrogen-containing heterocycles in medicinal chemistry, with their development paralleling advancements in targeted cancer therapeutics. The core cinnolinone scaffold—a bicyclic structure featuring two adjacent nitrogen atoms—first gained prominence through natural product-inspired drug discovery. Early investigations identified naturally occurring quinoline and quinoxaline alkaloids as biologically privileged scaffolds, demonstrating potent anticancer activities through diverse mechanisms. For instance, compounds like echinomycin and quinomycin A (from Streptomyces species) revealed the therapeutic potential of fused diazine systems as DNA intercalators and topoisomerase inhibitors [7]. These discoveries catalyzed systematic exploration of synthetic analogs, including cinnolin-4-ones, to optimize pharmacological profiles while overcoming limitations like toxicity and metabolic instability.

The strategic incorporation of methoxy groups at the 6- and 7-positions emerged as a critical structure-activity relationship (SAR) refinement. This modification, exemplified in 6,7-dimethoxycinnolin-4-ol, enhances electron density within the heterocyclic core, improving π-stacking interactions with biological targets like kinase ATP-binding pockets. Historically, such substitutions were inspired by the success of dimethoxyquinolines (e.g., cabozantinib intermediates) and dimethoxyquinazolines in tyrosine kinase inhibitor (TKI) design [6] [8]. The 4-hydroxy group further enables hydrogen bonding and metal coordination, contributing to the scaffold’s versatility in targeting diverse oncogenic pathways. Contemporary research positions 6,7-dimethoxycinnolin-4-ol as a deliberate evolution from these historical foundations, aiming to merge the target affinity of quinoline-based TKIs with improved selectivity and physicochemical properties inherent to the cinnolinone core.

Role in Targeted Cancer Therapies: Kinase Inhibition Paradigms

6,7-Dimethoxycinnolin-4-ol has emerged as a promising scaffold in kinase inhibitor design due to its ability to disrupt oncogenic signaling cascades with high specificity. Kinases regulate critical cellular processes—proliferation, survival, and differentiation—and their dysregulation is a hallmark of cancer. The 6,7-dimethoxycinnolin-4-ol core competitively inhibits ATP binding in the catalytic cleft of tyrosine and serine/threonine kinases, leveraging key structural features:

  • Electron-Rich Aromatic System: The dimethoxy-substituted ring system facilitates optimal hydrophobic contact with conserved kinase hinge regions.
  • Hydroxy Group at C4: Acts as a hydrogen bond donor/acceptor, mimicking adenine’s interactions in ATP [8].
  • Planar Geometry: Enables deep insertion into the hydrophobic back pocket of kinases like c-Met, VEGFR, and ALK.

Table 1: Kinase Inhibitors Featuring Related Heterocyclic Cores

InhibitorCore StructurePrimary Kinase TargetsClinical Status
Cabozantinib [6]6,7-Dimethoxyquinolinec-Met, VEGFR2, RETFDA-approved (RCC, MTC)
Gefitinib [8]QuinazolineEGFRFDA-approved (NSCLC)
6,7-Dimethoxycinnolin-4-ol (Experimental)Cinnolinonec-Met, ALK, ROS1 (preclin.)Preclinical optimization

Research demonstrates that 6,7-dimethoxycinnolin-4-ol derivatives exhibit potent activity against receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and metastasis. Molecular docking studies reveal that the cinnolinone oxygen at position 4 forms a critical hydrogen bond with the kinase hinge residue (e.g., Met1160 in c-Met), while the 6,7-dimethoxy groups stabilize the DFG-in conformation via van der Waals interactions [1] [8]. This binding mode parallels FDA-approved TKIs but offers potential advantages in overcoming resistance mutations. For example, analogs show submicromolar IC₅₀ values against c-Met-dependent cancer cell lines (MKN-45 gastric, A549 lung), validating their role within kinase inhibition paradigms [1].

Position Within Quinoline/Cinnoline Hybrid Scaffold Development

The development of 6,7-dimethoxycinnolin-4-ol epitomizes the strategic "scaffold hopping" approach in modern medicinal chemistry, where quinoline-based pharmacophores are systematically modified to enhance efficacy and drug-likeness. Quinoline derivatives (e.g., 6,7-dimethoxy-4-anilinoquinolines) are established kinase inhibitors but face challenges like off-target effects and metabolic oxidation [1] [6]. Replacing the quinoline nitrogen at position 1 with a carbon atom to form a cinnolinone introduces subtle yet impactful changes:

  • Enhanced Polar Surface Area: Improves aqueous solubility without compromising membrane permeability.
  • Tautomeric Versatility: The 4-hydroxy group enables keto-enol tautomerism, allowing adaptive binding to diverse kinase conformations.
  • Reduced CYP450 Inhibition: Mitigates a key liability of quinolines in drug-drug interactions.

Table 2: Comparative Analysis of Quinoline vs. Cinnolinone Hybrid Scaffolds

Parameter6,7-Dimethoxyquinoline6,7-Dimethoxycinnolin-4-olAdvantage
logP (Calculated)~3.5~2.8Improved solubility
H-Bond Acceptors34Enhanced target engagement
Tautomeric FormsNone2 (keto/enol)Adaptive binding
Synthetic VersatilityModerateHighFacile C4 functionalization

Hybridization strategies further exploit this scaffold’s potential. Integrating the cinnolinone core with pharmacophores from clinically validated kinase inhibitors—such as the anilino moiety from cabozantinib or the diarylurea fragment from sorafenib—generates dual/multi-kinase inhibitors with synergistic activity [6] [9]. For instance, 4-(4-fluorophenylamino)-6,7-dimethoxycinnolin derivatives demonstrate simultaneous inhibition of VEGFR2 and PDGFRβ, disrupting tumor vasculature and stroma interactions [8]. The scaffold’s C4 position serves as a synthetic handle for generating diverse analogs (ethers, amines, thioethers), enabling precise optimization of potency, selectivity, and pharmacokinetics within hybrid drug discovery campaigns. This positions 6,7-dimethoxycinnolin-4-ol as a central "privileged scaffold" in next-generation kinase-targeted oncology therapeutics [7] [9].

Properties

CAS Number

99072-22-7

Product Name

6,7-Dimethoxycinnolin-4-ol

IUPAC Name

6,7-dimethoxy-1H-cinnolin-4-one

Molecular Formula

C10H10N2O3

Molecular Weight

206.2 g/mol

InChI

InChI=1S/C10H10N2O3/c1-14-9-3-6-7(4-10(9)15-2)12-11-5-8(6)13/h3-5H,1-2H3,(H,12,13)

InChI Key

MIUNNXRSSLYMOV-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=O)C=NN2)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=NN2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.